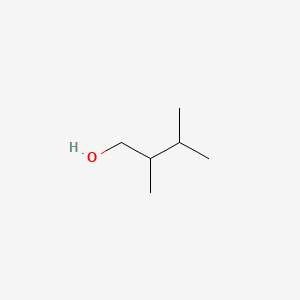

2,3-Dimethylbutan-1-ol

Descripción

BenchChem offers high-quality 2,3-Dimethylbutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethylbutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWMAUXEHKFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941324 | |

| Record name | 2,3-Dimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-30-2, 20281-85-0, 54206-54-1, 79956-98-2 | |

| Record name | 2,3-Dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020281850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054206541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079956982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical properties and molecular weight of 2,3-Dimethylbutan-1-ol

The following technical monograph provides an in-depth analysis of 2,3-Dimethylbutan-1-ol , designed for researchers and drug development professionals.

Chemical Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

2,3-Dimethylbutan-1-ol (CAS: 19550-30-2) is a branched primary alcohol utilized primarily as a chiral building block in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1][2] Distinguished by its steric bulk and a single stereogenic center at the C2 position, it serves as a critical scaffold for introducing chirality into aliphatic chains. This guide details its physicochemical profile, validated synthetic pathways, and handling protocols required for high-integrity research environments.

Molecular Identity & Structural Analysis

The molecule consists of a four-carbon backbone (butane) substituted with methyl groups at the C2 and C3 positions, and a hydroxyl group at C1.

Stereochemistry

The C2 carbon is a chiral center , bonded to four distinct groups:

-

Hydroxymethyl group (

) -

Methyl group (

) -

Isopropyl group (

) -

Hydrogen atom (

)

Consequently, 2,3-Dimethylbutan-1-ol exists as a pair of enantiomers:

The C3 carbon is achiral because it is bonded to two identical methyl groups (the terminal methyl of the chain and the C3-substituent methyl are chemically equivalent as part of the isopropyl moiety).

| Property | Descriptor |

| IUPAC Name | 2,3-Dimethylbutan-1-ol |

| Molecular Formula | |

| SMILES | CC(C)C(C)CO |

| InChI Key | SXSWMAUXEHKFGX-UHFFFAOYSA-N |

Physicochemical Profile

The branching of the carbon skeleton significantly influences the physical properties of 2,3-Dimethylbutan-1-ol compared to its linear isomer, 1-hexanol. The globular shape reduces the surface area available for Van der Waals interactions, resulting in a lower boiling point than straight-chain equivalents.

Table 1: Physical Constants

| Property | Value | Note |

| Molecular Weight | 102.17 g/mol | Calculated from |

| Boiling Point | 142°C – 145°C | At 760 mmHg [1] |

| Density | 0.826 g/mL | At 20°C [2] |

| Refractive Index ( | 1.419 | At 20°C |

| Flash Point | 38.6°C | Closed Cup (Flammable) |

| Solubility (Water) | Moderate | |

| Appearance | Colorless Liquid | Characteristic alcohol odor |

Synthetic Pathways & Manufacturing

For research and industrial scaling, the synthesis of 2,3-Dimethylbutan-1-ol prioritizes regio- and stereocontrol.

Primary Route: Hydroboration-Oxidation of 2,3-Dimethyl-1-butene

The most efficient laboratory synthesis involves the anti-Markovnikov hydration of the terminal alkene, 2,3-dimethyl-1-butene.

Mechanism:

-

Hydroboration: Borane (

) adds across the double bond. The boron atom attaches to the less hindered terminal carbon (C1), and hydrogen adds to C2. -

Oxidation: Treatment with hydrogen peroxide (

) and sodium hydroxide (

Protocol:

-

Cool a solution of 2,3-dimethyl-1-butene in anhydrous THF to 0°C under

. -

Add

dropwise. Stir for 1 hour at room temperature. -

Quench with

followed by -

Reflux for 1 hour to ensure complete oxidation.

-

Extract with ether, dry over

, and distill.

Alternative Route: Reduction of 2,3-Dimethylbutanoic Acid

Used when the carboxylic acid precursor is available (often from chiral pool synthesis).

-

Reagent: Lithium Aluminum Hydride (

) in ether. -

Yield: Typically >90%.

Visualization: Synthetic Logic Flow

Figure 1: Primary synthetic routes. The solid line represents the hydroboration-oxidation pathway (Anti-Markovnikov addition), while the dashed line indicates reduction from the carboxylic acid.

Reactivity & Applications in Drug Development

The primary hydroxyl group and the chiral C2 center make this molecule a versatile "chiral handle."

Reactivity Profile

-

Oxidation: Controlled oxidation (Swern or Dess-Martin) yields 2,3-dimethylbutanal , a critical flavor intermediate and aldehyde scaffold. Further oxidation yields the carboxylic acid.

-

Esterification: Reacts with acid chlorides to form esters, often used to resolve the enantiomers via lipase-catalyzed kinetic resolution.

-

Dehydration: Acid-catalyzed dehydration typically reverts the molecule to 2,3-dimethyl-1-butene or rearranges to the thermodynamically more stable 2,3-dimethyl-2-butene (tetramethylethylene).

Pharmaceutical Utility

In drug design, the 2,3-dimethylbutyl moiety is used to increase lipophilicity and steric bulk in a targeted region of a drug molecule without significantly increasing molecular weight.

-

Chiral Auxiliaries: The pure enantiomers are used to synthesize chiral amides or esters that induce diastereoselectivity in subsequent reactions.

-

Steric Shielding: The isopropyl group at C2 provides steric hindrance, which can protect adjacent functional groups from metabolic hydrolysis [3].

Visualization: Metabolic & Chemical Oxidation

Figure 2: Functionalization pathways. The alcohol can be oxidized stepwise to the acid or derivatized into esters for chiral resolution.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Flammability (H226): Flash point is 38.6°C. Store in a dedicated flammables cabinet. Ground all transfer equipment to prevent static discharge.

-

Health Hazards:

-

PPE Requirements: Nitrile gloves (0.11 mm thickness, breakthrough >480 min), safety goggles, and lab coat. Work within a fume hood.

References

-

NIST Chemistry WebBook. 1-Butanol, 2,3-dimethyl- Thermophysical Properties. National Institute of Standards and Technology.[5] [Link]

-

PubChem. 2,3-Dimethylbutan-1-ol Compound Summary. National Library of Medicine. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for hydroboration stereochemistry and chiral pool synthesis).

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,3-Dimethylbutan-1-ol | C6H14O | CID 29656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2,3-dimethylbutan-1-ol | C6H14O | CID 10877063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2,3-Dimethylbutan-1-ol | 19550-30-2 [smolecule.com]

- 5. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

Stereochemical Architecture and Synthetic Utility of 2,3-Dimethylbutan-1-ol

[1][2][3]

Executive Summary

2,3-Dimethylbutan-1-ol (CAS: 19550-30-2) is a branched primary alcohol that serves as a critical chiral synthon in organic synthesis.[1][2][3][4][5] Unlike its structural isomer 3,3-dimethyl-1-butanol (a known inhibitor of trimethylamine N-oxide formation), 2,3-dimethylbutan-1-ol is primarily valued for its ability to introduce a sterically demanding, chirality-defined isobutyl-like motif into pharmaceutical intermediates and agrochemicals.[1][3]

This guide provides a rigorous analysis of its stereochemistry, resolving common misconceptions regarding its chiral centers, and details the industrial-standard protocols for its enzymatic resolution.

Part 1: Stereochemical Analysis

The Chiral Center: C2 vs. C3

A frequent point of confusion in the analysis of 2,3-dimethylbutan-1-ol is the potential chirality of the C3 position.[1][6] A rigorous symmetry analysis confirms that the molecule possesses only one chiral center at C2 .[3]

-

C2 (Chiral): This carbon is bonded to four distinct groups:[1][3]

-

C3 (Achiral): This carbon is bonded to a hydrogen, the C2-group, and two equivalent methyl groups (one being the chain terminus C4, the other the C3-substituent). The presence of two identical methyl substituents renders C3 achiral due to a plane of symmetry passing through the C1-C2-C3 bond axis.[1]

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration (

Priority Assignment for C2 Substituents:

- (Priority 1): The carbon is bonded to Oxygen (Atomic #8).[3]

- (Priority 2): The carbon is bonded to two Carbons (Atomic #6).[3]

- (Priority 3): The carbon is bonded to three Hydrogens (Atomic #1).[3]

- (Priority 4): Lowest atomic number.

Decision Logic:

The competition between

Visualization: CIP Decision Tree

Figure 1: CIP Priority assignment for the C2 chiral center of 2,3-dimethylbutan-1-ol.

Part 2: Synthesis and Enzymatic Resolution

While chemical synthesis via Grignard reagents (addition of isopropylmagnesium bromide to chiral epoxides) is possible, the biocatalytic kinetic resolution is the preferred method for generating high-enantiomeric excess (ee) material.

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acetylate the

Reagents:

-

Substrate: Racemic

-2,3-dimethylbutan-1-ol[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Acyl Donor: Vinyl acetate (irreversible donor)[1]

Workflow:

-

Dissolution: Dissolve racemate (100 mM) in dry hexane.

-

Acyl Donor Addition: Add vinyl acetate (0.6 equivalents).[3]

-

Catalysis: Add immobilized CAL-B (10-20 mg/mmol substrate). Incubate at 30°C with orbital shaking.[3]

-

Monitoring: Monitor reaction via Chiral GC. The enzyme selectively acetylates the

-enantiomer. -

Termination: Stop reaction at 50% conversion (typically 4-6 hours) by filtering off the enzyme.

-

Separation: Separate the volatile

-alcohol from the less volatilengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Hydrolysis: The

-acetate can be hydrolyzed (NaOH/MeOH) to yield purengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Process Visualization

Figure 2: Biocatalytic workflow for the production of enantiopure (R) and (S) isomers.

Part 3: Analytical Characterization & Applications

Differentiation of Isomers

To validate the success of the resolution, analytical differentiation is required.[7][8]

-

Chiral GC: Cyclodextrin-based stationary phases (e.g.,

-DEX) effectively resolve the enantiomers.[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Optical Rotation:

Strategic Utility in Drug Development

The 2,3-dimethylbutyl moiety is a valuable "chiral handle" in medicinal chemistry.[2][3]

-

Steric Bulk: The adjacent branching (isopropyl group) provides significant steric hindrance, which can metabolic stability by blocking access to the primary alcohol/ether linkage.[3]

-

Chiral Recognition: When incorporated into a drug scaffold, the defined stereocenter can enhance binding affinity to chiral protein pockets.[3]

Critical Distinction: Researchers must distinguish this molecule from 3,3-dimethyl-1-butanol (DMB) .

References

-

BenchChem. (2025).[3][10] (2R)-2,3-Dimethylbutan-1-ol | Enantiopure Chiral Synthon. Retrieved from

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 29656, 2,3-Dimethylbutan-1-ol. Retrieved from [11]

-

Fishman, A., et al. (2001).[3] A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering.[3] Retrieved from

-

NIST. (2023). (R)-2,3-dimethyl-1-butanol Mass Spectrometry Data. NIST Chemistry WebBook.[3] Retrieved from

-

Smolecule. (2023).[3] 2,3-Dimethylbutan-1-ol: Scientific Research Applications. Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy 2,3-Dimethylbutan-1-ol | 19550-30-2 [smolecule.com]

- 3. 2,3-Dimethylbutan-1-ol | C6H14O | CID 29656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. repository.tudelft.nl [repository.tudelft.nl]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (2S)-2,3-dimethylbutan-1-ol | C6H14O | CID 10877063 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Contributor: A Technical Guide to the Natural Occurrence of 2,3-Dimethylbutan-1-ol in Fermentation Byproducts

For Immediate Release

A Deep Dive into a Lesser-Known Fusel Alcohol and its Impact on Fermented Products

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of 2,3-dimethylbutan-1-ol, a higher alcohol, or fusel oil, that naturally occurs in various fermentation byproducts. While often overshadowed by its more prevalent isomers, this compound plays a subtle yet significant role in the chemical fingerprint and sensory profile of alcoholic beverages and biofuels. This document will delve into its biochemical origins, methods of detection, and its influence on the final product characteristics.

Introduction: Beyond the Common Fusel Alcohols

Fermentation, a cornerstone of biotechnology, yields a complex mixture of metabolic byproducts. Among these are the higher alcohols, also known as fusel alcohols, which are primary contributors to the flavor and aroma profiles of fermented beverages such as beer, wine, and spirits.[1][2] While compounds like isobutanol, 3-methyl-1-butanol (isopentanol), and 2-methyl-1-butanol are well-documented, the presence and impact of their structural isomers, such as 2,3-dimethylbutan-1-ol, are less understood. This guide aims to shed light on this specific C6 alcohol, providing a detailed exploration of its formation, occurrence, and analytical characterization.

Biosynthetic Pathways: The Genesis of 2,3-Dimethylbutan-1-ol

The formation of higher alcohols in microorganisms like Saccharomyces cerevisiae is primarily a consequence of amino acid catabolism through the Ehrlich pathway or de novo synthesis from carbohydrate metabolism.[2][3] Although the specific pathway for 2,3-dimethylbutan-1-ol is not as extensively studied as those for other fusel alcohols, its synthesis is understood to branch from the valine and leucine biosynthetic pathways.

The proposed pathway initiates with pyruvate, a central metabolite in glycolysis. Through a series of enzymatic reactions involving acetolactate synthase, ketolacid reductoisomerase, and dihydroxyacid dehydratase, pyruvate is converted to α-ketoisovalerate.[4] This intermediate can then be further metabolized. In the context of 2,3-dimethylbutan-1-ol synthesis, it is hypothesized that a subsequent condensation reaction and reduction steps, catalyzed by promiscuous enzymes within the yeast's metabolic machinery, lead to the formation of the C6 backbone. The final step involves the reduction of the corresponding aldehyde by an alcohol dehydrogenase to yield 2,3-dimethylbutan-1-ol.

Caption: Proposed biosynthetic pathway for 2,3-Dimethylbutan-1-ol.

Natural Occurrence and Concentration in Fermentation Byproducts

2,3-Dimethylbutan-1-ol is a consistent, albeit minor, component of the volatile fraction of many fermented products. Its concentration can vary significantly depending on the raw materials, microbial strain, and fermentation conditions such as temperature and aeration.[5]

| Fermentation Byproduct | Typical Concentration Range (mg/L) |

| Beer | < 1 - 5 |

| Wine | < 1 - 10 |

| Distilled Spirits (e.g., Whiskey, Baijiu) | Traces - 20 |

| Biofuel Production (e.g., Bioethanol) | Variable, dependent on feedstock and process |

Note: These values are indicative and can fluctuate based on the specific production process. The analysis of a wide range of alcoholic beverages has identified a diverse array of volatile compounds, with higher alcohols being a significant group.[2][6]

Analytical Methodologies for Identification and Quantification

The accurate identification and quantification of 2,3-dimethylbutan-1-ol in complex matrices like fermented beverages require sophisticated analytical techniques. Gas chromatography (GC) is the cornerstone for the analysis of such volatile compounds.[7]

Sample Preparation

Due to the complexity of the sample matrix, which is often aqueous and contains high concentrations of ethanol, a sample preparation step is typically necessary to isolate and concentrate the analytes of interest.

-

Direct Injection: For samples with relatively high concentrations, direct injection into the GC may be feasible. However, this can lead to contamination of the injection port and column.[8]

-

Liquid-Liquid Extraction (LLE): A common technique where a water-immiscible solvent is used to extract the less polar volatile compounds from the aqueous sample.

-

Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the headspace of the sample or directly immersed in it to adsorb volatile and semi-volatile compounds. This is a widely used technique for analyzing volatile compounds in alcoholic beverages.[6]

-

Headspace Analysis: This technique involves analyzing the vapor phase in equilibrium with the sample. It is particularly useful for highly volatile compounds and helps to avoid the injection of non-volatile matrix components.[8]

Gas Chromatography (GC)

GC separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column. A capillary column with a non-polar or mid-polar stationary phase is typically used for the analysis of fusel alcohols.[7]

Detection

-

Flame Ionization Detector (FID): FID is a robust and widely used detector that provides high sensitivity for organic compounds. It is a common choice for routine quantitative analysis of fusel alcohols.[8]

-

Mass Spectrometry (MS): GC coupled with MS (GC-MS) provides not only quantitative information but also qualitative identification by comparing the mass spectrum of the unknown compound with a spectral library.[6][9] This is the gold standard for confirming the presence of specific compounds like 2,3-dimethylbutan-1-ol.

Caption: General workflow for the analysis of 2,3-Dimethylbutan-1-ol.

Experimental Protocol: Headspace-GC-MS Analysis

This protocol provides a general framework for the quantitative analysis of 2,3-dimethylbutan-1-ol in a fermented beverage.

-

Standard Preparation: Prepare a stock solution of 2,3-dimethylbutan-1-ol in ethanol. Create a series of calibration standards by diluting the stock solution in a model beverage matrix (e.g., 10% ethanol in water) to cover the expected concentration range.

-

Sample Preparation:

-

Pipette a known volume (e.g., 5 mL) of the sample or calibration standard into a headspace vial.

-

Add a known amount of an internal standard (e.g., 4-methyl-2-pentanol) to each vial.

-

Add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.

-

Seal the vials with a crimp cap.

-

-

Headspace Incubation and Injection:

-

Place the vials in the headspace autosampler.

-

Incubate the vials at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.

-

Inject a specific volume of the headspace gas into the GC-MS system.

-

-

GC-MS Analysis:

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.

-

MS Parameters: Operate the mass spectrometer in full scan mode to acquire mass spectra for identification. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and selectivity.

-

-

Data Analysis:

-

Identify the 2,3-dimethylbutan-1-ol peak in the chromatogram based on its retention time and mass spectrum.

-

Integrate the peak areas of the analyte and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Determine the concentration of 2,3-dimethylbutan-1-ol in the samples using the calibration curve.

-

Sensory Impact and Significance

The sensory properties of fusel alcohols are complex and concentration-dependent. At low concentrations, they can contribute to the desirable complexity of a beverage's aroma profile, often imparting "fruity" or "spicy" notes.[1] However, at higher concentrations, they can lead to harsh, "solvent-like" off-flavors.[7]

While specific sensory data for pure 2,3-dimethylbutan-1-ol is not extensively documented in publicly available literature, it is expected to contribute to the overall "alcoholic" and "fusel" character of a beverage. Its branched structure suggests it may have a lower odor threshold than its straight-chain counterparts. The olfactory perception of chiral molecules can differ significantly, and since 2,3-dimethylbutan-1-ol possesses chiral centers, its different stereoisomers may have distinct aroma profiles.[10] Further research using gas chromatography-olfactometry (GC-O) is needed to fully characterize its sensory attributes and determine its flavor threshold in various beverage matrices.

Conclusion and Future Perspectives

2,3-Dimethylbutan-1-ol is a naturally occurring fermentation byproduct that, while present in lower concentrations than other fusel alcohols, contributes to the overall chemical composition and likely the sensory profile of fermented products. Its formation is intricately linked to the central carbon and amino acid metabolism of fermentative microorganisms. The continued development of advanced analytical techniques will enable a more precise quantification of this and other minor volatile compounds, leading to a deeper understanding of their role in the quality and character of fermented beverages and other bio-based products. Future research should focus on elucidating the specific enzymatic steps in its biosynthesis, characterizing the sensory properties of its individual stereoisomers, and investigating the influence of fermentation parameters on its production.

References

-

Agilent. (2017, March 1). Gas Chromatographic Analysis of Fusel Oils in Distilled Alcoholic Beverages. Agilent Technologies.

-

Jeon, J. S., et al. (n.d.). Analysis of methanol, fusel alcohols, and other volatile compounds of local specialty alcoholic beverages (wine, beer, and soju) in Korea. ResearchGate.

-

Avalos, J. L., et al. (2013). Compartmentalization of metabolic pathways in yeast mitochondria improves production of branched chain alcohols. Nature Biotechnology, 31(4), 335–341.

-

Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC. Restek.

-

Li, Z. (2020, September 15). Application of GC×GC-MS in VOC analysis of fermented beverages. Wageningen University & Research.

-

SCION Instruments. (n.d.). Analysis of Fusel Alcohols using HT3 Headspace Sampling. SCION Instruments.

-

Kexel, F. S., & Schieberle, P. (2024, September 30). Molecular Insights into the Aroma Difference between Beer and Wine: A Meta-Analysis-Based Sensory Study Using Concentration Leveling Tests. Journal of Agricultural and Food Chemistry.

-

BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 3,3-Dimethyl-1-butanol. BenchChem.

-

Cameleyre, M., et al. (2015). Aromatic impact of (a) 3-methylbutan-1-ol and (b) butan-1ol added to fruity reconstitution in dilute alcohol solution. ResearchGate.

-

National Center for Biotechnology Information. (n.d.). 2,3-Dimethylbutan-1-ol. PubChem.

-

National Center for Biotechnology Information. (n.d.). (2S)-2,3-dimethylbutan-1-ol. PubChem.

-

National Institute of Standards and Technology. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST Chemistry WebBook.

-

National Institute of Standards and Technology. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST Chemistry WebBook.

-

Chalmers University of Technology. (n.d.). Optimization of butanol pathway in metabolically engineered Saccharomyces cerevisiae. Chalmers Publication Library.

-

Pielech-Przybylska, K., et al. (2020). Volatile Esters and Fusel Alcohol Concentrations in Beer Optimized by Modulation of Main Fermentation Parameters in an Industrial Plant. Molecules, 25(13), 3033.

-

Gonzalez, G., et al. (2025, August 1). Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses. Metabolic Engineering.

-

Google Patents. (n.d.). Yeast microorganisms with reduced by-product accumulation for improved production of fuels, chemicals, and amino acids. Google Patents.

-

Zhang, G., et al. (2023). Engineering the C3N Pathway as a Short Detour for De Novo NAD + Biosynthesis in Saccharomyces cerevisiae. International Journal of Molecular Sciences, 24(19), 14841.

-

Li, Y., et al. (2024). Composition of Higher Alcohols in Different Alcoholic Beverages and Their Metabolic Dynamics in Bama Pigs. Metabolites, 14(10), 655.

-

Guidechem. (n.d.). 2,3-dimethylbutan-1-ol 20281-85-0 wiki. Guidechem.

-

ChemicalBook. (n.d.). 2,3-dimethylbutan-1-ol | 19550-30-2. ChemicalBook.

-

National Institute of Standards and Technology. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST Chemistry WebBook.

-

BenchChem. (2025). A Comparative Analysis of 2,3-Dimethylpentanal Stereoisomers and Their Anticipated Flavor Profiles. BenchChem.

-

Noba, S., et al. (2018). Identification of a precursor of 2-mercapto-3-methyl-1-butanol in beer. Journal of the American Society of Brewing Chemists, 76(4), 235-241.

-

Cico, D., et al. (2024). Exploring Volatile Profiles and De-Flavoring Strategies for Enhanced Acceptance of Lentil-Based Foods: A Review. Foods, 13(16), 2465.

-

Cheméo. (n.d.). Chemical Properties of 1-Butanol, 2,3-dimethyl- (CAS 19550-30-2). Cheméo.

-

Harris, C. I., et al. (2013). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. Molecules, 18(5), 4984–5007.

-

National Institute of Standards and Technology. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST Chemistry WebBook.

-

Institute of Food Technologists. (n.d.). Flavor Note/Specifics/ Examples Descriptors/Info/Thresholds Comments and Notes. Chicago Section IFT.

-

Tena, M., et al. (2025, August 6). Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth. Journal of Agricultural and Food Chemistry.

-

Kim, S., et al. (2012). Production of 2,3-butanediol in Saccharomyces cerevisiae by in silico aided metabolic engineering. Biotechnology and Bioengineering, 109(5), 1323–1332.

-

National Oceanic and Atmospheric Administration. (n.d.). 2,3-DIMETHYLBUTANE. CAMEO Chemicals.

-

Wang, Y., et al. (2023). Production of 2,3-Butanediol by S. cerevisiae L7 in Fed-Batch Fermentation with Optimized Culture Conditions. Fermentation, 9(8), 701.

-

Chemistry Stack Exchange. (2021, July 2). Dehydration reaction of an alcohol, 2,3-dimethyl-2-phenylbutan-1-ol, with conc. sulfuric acid (at high temperature). Chemistry Stack Exchange.

-

Wang, Y., et al. (2025, December 12). Impact of Alcohol Content on Alcohol–Ester Interactions in Qingxiangxing Baijiu Through Threshold Analysis. Foods.

Sources

- 1. agilent.com [agilent.com]

- 2. Composition of Higher Alcohols in Different Alcoholic Beverages and Their Metabolic Dynamics in Bama Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compartmentalization of metabolic pathways in yeast mitochondria improves production of branched chain alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. アルコール飲料の揮発性成分を解析するガスクロマトグラフィー | Restek [discover.restek.com]

- 8. scioninstruments.com [scioninstruments.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2,3-Dimethylbutan-1-ol CAS number 19550-30-2 literature review

An In-Depth Technical Guide to 2,3-Dimethylbutan-1-ol (CAS: 19550-30-2): Synthesis, Characterization, and Applications

Introduction

2,3-Dimethylbutan-1-ol, identified by the CAS number 19550-30-2, is a branched-chain primary alcohol with the molecular formula C₆H₁₄O.[1] Its structure is characterized by a hydroxyl group on the first carbon of a butane chain, with two methyl groups located at the second and third positions.[2] This compound possesses a chiral center at the C-3 carbon, leading to the existence of two enantiomeric forms, which can exhibit distinct biological activities and chemical reactivities.[2] This stereochemical feature, combined with its utility as a synthetic intermediate, makes 2,3-dimethylbutan-1-ol a compound of significant interest in diverse fields such as organic synthesis, pharmaceutical development, and materials science.[2]

This technical guide provides a comprehensive overview of 2,3-Dimethylbutan-1-ol, designed for researchers and drug development professionals. It details robust synthesis protocols, purification methodologies, in-depth spectroscopic characterization, and critical safety information, grounding all claims in authoritative references.

Section 1: Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application and handling. The key properties of 2,3-Dimethylbutan-1-ol are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 19550-30-2 | [1][3] |

| Molecular Formula | C₆H₁₄O | [1][3] |

| Molecular Weight | 102.177 g/mol | [1] |

| Appearance | Liquid | [4] |

| Boiling Point | 142 °C at 760 mmHg | [1] |

| Density | 0.811 g/cm³ | [1] |

| Flash Point | 38.6 °C | [1] |

| Refractive Index | 1.4185 | [1] |

| Vapor Pressure | 2.32 mmHg at 25°C | [1] |

| LogP | 1.27080 | [1] |

| SMILES | CC(C)C(C)CO | [3] |

Section 2: Synthesis Methodologies

The synthesis of 2,3-Dimethylbutan-1-ol can be accomplished through several reliable routes. The choice of method often depends on the available starting materials, required scale, and desired purity. Here, we detail two common and effective approaches: Grignard-based synthesis and the reduction of a corresponding carboxylic acid.

Grignard-Based Synthesis

The Grignard reaction is a powerful and versatile method for C-C bond formation, making it highly suitable for constructing the carbon skeleton of 2,3-Dimethylbutan-1-ol.[2] This pathway involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[5] A logical approach is the reaction of isopropylmagnesium bromide with isobutyraldehyde. The causality behind this choice lies in the direct assembly of the target structure from readily available C3 fragments.

Caption: Reduction of 2,3-dimethylbutanoic acid to 2,3-dimethylbutan-1-ol.

Experimental Protocol: LiAlH₄ Reduction

-

Apparatus Setup: Use a similar flame-dried, three-necked flask setup as for the Grignard synthesis under an inert atmosphere. LiAlH₄ reacts violently with water, making anhydrous conditions an absolute requirement for safety and efficacy.

-

Reaction: Suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF in the reaction flask and cool the slurry in an ice bath. Dissolve 2,3-dimethylbutanoic acid in anhydrous ether and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ slurry at a rate that controls the effervescence (hydrogen gas evolution).

-

Workup: After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (monitor by TLC). Cautiously quench the reaction by cooling the flask in an ice bath and adding, dropwise and in sequence, water, then 15% aqueous sodium hydroxide, and finally more water (Fieser workup). This procedure is critical for safely decomposing excess LiAlH₄ and generating a granular precipitate of aluminum salts that is easy to filter.

-

Isolation and Purification: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude alcohol, which can be purified by fractional distillation. [6]

Section 3: Purification and Isolation

Regardless of the synthetic route, the crude product will contain impurities such as unreacted starting materials, solvents, or side products. Fractional distillation is the most common and effective method for purifying 2,3-Dimethylbutan-1-ol on a laboratory scale, leveraging its specific boiling point to separate it from components with different volatilities. [6]

Caption: Workflow for purification by fractional distillation.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. [6]2. Procedure: Charge the crude 2,3-Dimethylbutan-1-ol into the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling. Heat the flask using a heating mantle. [6]3. Fraction Collection: Slowly increase the temperature. Collect any initial distillate that comes over at a lower temperature (likely residual solvent). As the temperature stabilizes at the boiling point of 2,3-Dimethylbutan-1-ol (~142 °C), change the receiving flask and collect this pure fraction. [1][6]4. Purity Assessment: The purity of the collected fraction should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.

Section 4: Spectroscopic Characterization

A self-validating system of characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, MS, and IR spectroscopy provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR | Expected Chemical Shift (ppm) |

Note: Specific chemical shifts can vary slightly based on the solvent and instrument. The data presented here are representative values based on public databases. [3][7][8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

| m/z (Mass/Charge) | Relative Intensity | Likely Fragment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 71 | High | [M - CH₂OH]⁺ |

| 43 | Very High | [CH(CH₃)₂]⁺ (Isopropyl cation) |

Data derived from NIST and PubChem databases. [3][9]The base peak at m/z 43 corresponds to the stable isopropyl cation, and the significant peak at m/z 71 arises from the loss of the hydroxymethyl radical, both of which are highly characteristic of this structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3330 (broad) | O-H Stretch | Alcohol |

| ~2960 | C-H Stretch | Alkane |

| ~1050 | C-O Stretch | Primary Alcohol |

Characteristic absorption data from NIST and PubChem. [3][10]The broad absorption above 3300 cm⁻¹ is definitive for the hydroxyl (-OH) group, while the strong C-O stretch confirms its primary alcohol nature.

Section 5: Applications in Research and Development

2,3-Dimethylbutan-1-ol serves as a valuable tool in several areas of chemical research:

-

Chiral Building Block: As a chiral alcohol, it is a useful starting material or intermediate in the asymmetric synthesis of more complex molecules, such as pharmaceuticals and agrochemicals, where specific stereoisomers are often required for biological activity. [2]* Chiral Recognition Studies: The defined stereochemistry of its enantiomers makes it a useful probe for studying the principles of chiral recognition in biological and chemical systems. [2][11]This is critical for developing new chiral separation techniques and understanding enzyme-substrate interactions.

-

Solvent Properties: While less common, its properties as a relatively non-polar solvent can be utilized in specific research applications. [2]

Section 6: Safety and Handling

Proper handling of 2,3-Dimethylbutan-1-ol is essential for laboratory safety. It is classified as a hazardous substance with the following GHS classifications.

| GHS Classification | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

Source: PubChem. [3] Safe Handling and Storage:

-

Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. [12][13]Avoid contact with skin and eyes and avoid inhalation of vapors. [12]Keep away from heat, sparks, open flames, and other ignition sources. [14]Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. [13]* Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. [14]Keep containers tightly closed. [13]* Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [14]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [14]

Conclusion

2,3-Dimethylbutan-1-ol is a structurally interesting and synthetically useful branched-chain alcohol. Its preparation via robust methods like the Grignard reaction or carboxylic acid reduction is well-established. This guide has provided detailed, self-validating protocols for its synthesis, purification, and comprehensive characterization by modern spectroscopic techniques. A thorough understanding of its properties, applications, and safety requirements, as outlined herein, enables researchers and development professionals to effectively and safely utilize this compound in their work.

References

-

LookChem. 2,3-Dimethylbutan-1-ol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29656, 2,3-Dimethylbutan-1-ol. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanol, 2,3-dimethyl- (CAS 19550-30-2). [Link]

-

NIST. (n.d.). 1-Butanol, 2,3-dimethyl-. In NIST Chemistry WebBook, SRD 69. [Link]

-

SpectraBase. (n.d.). 2,3-Dimethyl-1-butanol. [Link]

-

Chemlyte Solutions. (2026, February 25). 1-Butanol,2,3-dimethyl-, CasNo.19550-30-2. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

NIST. (n.d.). 1-Butanol, 2,3-dimethyl-. In NIST Chemistry WebBook, SRD 69. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26608, 2,3-Dimethylbutanoic acid. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy 2,3-Dimethylbutan-1-ol | 19550-30-2 [smolecule.com]

- 3. 2,3-Dimethylbutan-1-ol | C6H14O | CID 29656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Butanol,2,3-dimethyl-, CasNo.19550-30-2 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,3-dimethylbutan-1-ol (19550-30-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 10. 1-Butanol, 2,3-dimethyl-, [webbook.nist.gov]

- 11. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]

- 12. opcw.org [opcw.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Conformational analysis of 2,3-Dimethylbutan-1-ol isomers

An In-depth Technical Guide to the Conformational Analysis of 2,3-Dimethylbutan-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded exploration of the conformational landscape of 2,3-dimethylbutan-1-ol. Moving beyond a simple recitation of facts, this document is structured to provide a senior-level perspective on the strategic considerations, methodological justifications, and integrated data analysis required for a robust conformational study. We will dissect the unique structural features of this molecule and outline a validated, multi-faceted approach to elucidating its preferred spatial arrangements.

The Foundational Imperative: Why Conformation Matters

In drug development and materials science, the three-dimensional structure of a molecule is inextricably linked to its function. For a flexible molecule like 2,3-dimethylbutan-1-ol, which possesses multiple rotatable bonds and chiral centers, a vast ensemble of conformations exists. The relative populations of these conformers, dictated by their thermodynamic stabilities, determine the molecule's overall physical properties, reactivity, and, critically, its ability to interact with biological targets. A thorough conformational analysis is therefore not an academic exercise, but a prerequisite for predictive molecular design.

Deconstructing the Target: Structural Drivers of Conformational Preference

The conformational complexity of 2,3-dimethylbutan-1-ol arises from the interplay of several key structural features. Understanding these is crucial for designing a meaningful analytical strategy.

-

A Highly Substituted Alkane Backbone: Unlike simple linear alkanes, 2,3-dimethylbutan-1-ol is heavily branched. This branching significantly increases steric hindrance, which is the repulsion between bulky groups in close proximity.[1][2] The stability of branched alkanes is a complex interplay of steric and electronic effects.[3][4][5] The primary rotational axis of interest is the C2-C3 bond, analogous to the central bond in butane. For butane, the staggered conformations (anti and gauche) are energy minima, with the anti conformer being the most stable due to minimized steric repulsion between the methyl groups.[6][7][8] The eclipsed conformations represent energy maxima.[7][8] In 2,3-dimethylbutan-1-ol, the substituents are much larger than hydrogen, making these steric penalties more severe.[9]

-

The Influence of the Hydroxyl Group: The terminal hydroxyl (-OH) group introduces the potential for intramolecular hydrogen bonding (IAHB).[10] This is a powerful, non-covalent interaction where the hydroxyl hydrogen can interact with an electron-rich region of the same molecule, such as the oxygen lone pairs of the same hydroxyl group in a specific orientation, or potentially with the electron cloud of a C-C bond.[11] Such an interaction can stabilize a conformation that might otherwise be unfavorable due to steric strain, significantly altering the conformational equilibrium.[12][13] The presence and strength of IAHB can often be detected experimentally via infrared (IR) spectroscopy.[14]

-

Chirality and Diastereomerism: 2,3-dimethylbutan-1-ol possesses two chiral centers at C2 and C3, leading to the existence of stereoisomers.[15][16] The relative stereochemistry ((2R,3R), (2S,3S), (2R,3S), etc.) dictates the spatial disposition of the substituents. Consequently, each diastereomer will have a unique potential energy surface and a distinct set of stable conformers. The analysis of chiral diols requires careful consideration of these pre-determined spatial relationships.[17][18][19]

A Dual-Pronged Strategy: Integrating Computation and Experiment

A credible conformational analysis cannot rely on a single methodology. It requires a synergistic workflow where computational predictions are validated and refined by experimental data.

PART A: In Silico Exploration – The Computational Protocol

Computational chemistry provides an indispensable toolkit for mapping the potential energy surface of a molecule.[20] A multi-level approach is employed to balance computational cost with accuracy.[21]

Detailed Step-by-Step Methodology:

-

Initial Structure Generation: The 3D structure of the desired 2,3-dimethylbutan-1-ol isomer is built using molecular modeling software.

-

Force-Field Based Conformational Search: A broad exploration of the conformational space is performed using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF).[22] This step rapidly generates hundreds or thousands of potential conformers by systematically rotating all single bonds.

-

Clustering and Pre-optimization: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to eliminate duplicates. A representative structure from each cluster is then pre-optimized at a low level of quantum mechanics theory (e.g., HF/6-31G*).

-

High-Level Geometry Optimization: The low-energy conformers identified in the previous step are subjected to full geometry optimization using a more robust method, typically Density Functional Theory (DFT). The B3LYP functional with the 6-311+G(d,p) basis set is a common and reliable choice for such organic molecules, as it accounts for electron correlation and includes diffuse functions important for describing non-covalent interactions.[23]

-

Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure at the same level of theory. This serves two critical purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to calculate Gibbs Free Energies.

-

-

Boltzmann Population Analysis: The relative Gibbs Free Energy (ΔG) of each conformer is used to calculate its theoretical population in the equilibrium ensemble at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

Causality Behind the Workflow: This hierarchical approach is a field-proven strategy for efficiency. A broad, low-level search prevents missing potential energy minima, while the high-level DFT calculations provide the accuracy needed for reliable energy rankings and geometric parameters.[21][22]

PART B: Empirical Validation – The Spectroscopic Protocol

Computational results must be anchored in reality through experimental validation. NMR and IR spectroscopy are powerful tools for this purpose.[24]

Key Experimental Methodologies:

-

NMR Spectroscopy: The primary NMR parameter for conformational analysis of acyclic systems is the vicinal proton-proton coupling constant (³JHH). This value is related to the dihedral angle between the coupled protons via the Karplus equation. By measuring the ³J values in the molecule and comparing them to the predicted values for each computationally-derived conformer, one can determine the relative populations of conformers in solution.[14][25] Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information, further refining the conformational model.[26][27]

-

IR Spectroscopy: In a dilute solution of a non-polar solvent, the O-H stretching frequency in the IR spectrum provides direct evidence of intramolecular hydrogen bonding.[28][29] A "free" hydroxyl group typically shows a sharp absorption band around 3600-3650 cm⁻¹. The formation of an intramolecular hydrogen bond causes this band to broaden and shift to a lower frequency (red-shift), with the magnitude of the shift correlating to the strength of the bond.[10] This allows for direct validation of the computational prediction of IAHB in the most stable conformers.

Integrated Analysis Workflow

The power of this approach lies in the integration of computational and experimental data streams. The diagram below outlines this self-validating system.

Caption: Integrated workflow for robust conformational analysis.

Predicted Conformational Landscape and Data Presentation

For 2,3-dimethylbutan-1-ol, it is anticipated that the most stable conformers will adopt a staggered arrangement along the C2-C3 bond to minimize steric repulsion between the methyl and hydroxymethyl groups.[30][31][32] Furthermore, conformations that allow for the formation of an intramolecular hydrogen bond between the -OH group and the local molecular framework are expected to be significantly populated.

The final, validated data should be summarized for clarity.

Table 1: Calculated Thermodynamic Data and Predicted Populations for the (2S,3S)-2,3-Dimethylbutan-1-ol Conformers

| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) at 298K | IAHB Present? |

| Conf-1 | 0.00 | 0.00 | 75.2 | Yes |

| Conf-2 | 0.85 | 1.10 | 15.5 | No |

| Conf-3 | 1.20 | 1.65 | 5.8 | No |

| ... | ... | ... | ... | ... |

Conclusion: From Structure to Insight

The conformational analysis of a molecule as complex as 2,3-dimethylbutan-1-ol is a rigorous undertaking that demands a carefully planned, multi-pronged strategy. By synergistically combining the predictive power of high-level computational chemistry with the definitive validation of NMR and IR spectroscopy, researchers can develop a high-confidence model of the conformational ensemble. This detailed structural understanding is the bedrock upon which rational drug design, catalyst development, and the prediction of chemical properties are built, transforming fundamental analysis into actionable scientific insight.

References

- Fiveable. (2025, August 15). Branched Alkanes Definition.

- Delaude, L.The conformation of butane (c 4 h 10 ).

- Oliveira, P. et al. (n.d.). Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. Royal Society of Chemistry.

- ResearchGate. (n.d.). Origin of Stability in Branched Alkanes.

- PBworks. (2009, October 29). Organic / Gauche and Anti Conformers. Furman Chemistry 120.

- Chen, X. et al. (2012, June 19). Anti and gauche conformers of an inorganic butane analogue, NH 3 BH 2 NH 2 BH 3. Dalton Transactions.

- Wikipedia. (n.d.). Gauche effect.

- JoVE. (2025, May 22). Video: Conformations of Butane.

- Velino, B. et al. (2011, March 18). Conformational Equilibria in Diols: The Rotational Spectrum of Chiral 1,3-Butandiol. The Journal of Physical Chemistry A - ACS Publications.

- Pearson. (2025, December 19). Organic Chemistry Alkanes Study Guide | Structure & Stereochemistry | Notes.

- Gronert, S. (2010, November 18). Density Functional Steric Analysis of Linear and Branched Alkanes. ACS Publications.

- Laane, J. et al. (2021, February 19). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol. MDPI.

- ResearchGate. (n.d.). Main rotations in the conformational analysis of 1,2-diols.

- auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.

- Scholars' Mine. (2018, January 1). Intramolecular Hydrogen Bonding in Α-Epoxy Alcohols: A Conformational Analysis of 1,2-Dialkyl-2,3-Epoxycyclopentanol Diastereomers.

- Gronert, S. (2010, December 16). Density functional steric analysis of linear and branched alkanes. PubMed.

- Velino, B. et al. (2011, September 1). Conformational equilibria in diols: the rotational spectrum of chiral 1,3-butandiol. PubMed.

- AIP Publishing. (2022, May 4). Intramolecular hydrogen bonding analysis.

- ACS Publications. (2023, October 24). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A.

- Scuola Normale Superiore. (2023, September 4). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline.

- Yamada, K. & Inokuma, T. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing.

- Grimme, S. et al. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC.

- Benchchem. (n.d.). A Technical Guide to Computational Chemistry Studies of Hexatriene Conformations.

- ACS Publications. (2023, July 10). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling.

- Benchchem. (n.d.). A Comparative Guide to Chiral Diols in Asymmetric Catalysis: (R)-(-)-1,2-Propanediol vs. Established Ligands.

- Bentham Science. (2021, April 1). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.

- ResearchGate. (2025, August 6). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications.

- MDPI. (2018, January 12). Current NMR Techniques for Structure-Based Drug Discovery.

- NIH. (n.d.). An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution.

- NIST. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST WebBook.

- NIST. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST WebBook.

- ResearchGate. (2025, August 6). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations.

- NIST. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST WebBook.

- PubChem. (n.d.). (2S)-2,3-dimethylbutan-1-ol | C6H14O | CID 10877063.

- Chemistry Stack Exchange. (2016, September 7). Which conformations of 2,3-dimethylbutane are more stable?.

- Doubtnut. (2022, July 26). The most stable conformation of 2, 3-dimethyl butane is.

- PubChem. (n.d.). 2,3-Dimethylbutan-1-ol | C6H14O | CID 29656. NIH.

- YouTube. (2025, November 12). 056 Conformational Analysis of 2,3-Dimethylbutane. Exercise on conformations and energy. Part V.

- Chemistry LibreTexts. (2023, October 31). 3.7: Conformations of Other Alkanes.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Organic Chemistry Alkanes Study Guide | Structure & Stereochemistry | Notes [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE CONFORMATION OF BUTANE [lcfi.ulg.ac.be]

- 7. Furman Chemistry 120: Organic / Gauche and Anti Conformers [furmanchm120.pbworks.com]

- 8. Video: Conformations of Butane [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. "Intramolecular Hydrogen Bonding in Α-Epoxy Alcohols: A Conformational " by Yasmeen A. Abdo, Justin W. Weeks et al. [scholarsmine.mst.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. auremn.org.br [auremn.org.br]

- 15. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 16. (2S)-2,3-dimethylbutan-1-ol | C6H14O | CID 10877063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. benthamdirect.com [benthamdirect.com]

- 26. mdpi.com [mdpi.com]

- 27. An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 29. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 30. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 31. youtube.com [youtube.com]

- 32. youtube.com [youtube.com]

Biofuel Potential and Cetane Number of 2,3-Dimethylbutan-1-ol: A Technical Guide for Advanced Blending and Ignition Characteristics

Executive Summary

The transition toward advanced biofuels requires molecular architectures that can balance combustion efficiency with operational stability across diverse environmental conditions. 2,3-Dimethylbutan-1-ol (CAS: 19550-30-2), a highly branched C6 alcohol, presents a unique profile in this matrix. While straight-chain alcohols and alkanes are traditionally prized for their high cetane numbers (CN) and rapid autoignition, they often suffer from poor cold-flow properties (high cloud and pour points). Conversely, the steric hindrance inherent in 2,3-dimethylbutan-1-ol disrupts crystalline lattice formation at low temperatures, making it an exceptional cold-flow improver, albeit at the cost of autoignition speed.

This whitepaper provides an in-depth mechanistic analysis of 2,3-dimethylbutan-1-ol, exploring the causality between its branched structure, its kinetic bottlenecking during combustion, and its strategic potential as a co-solvent in next-generation biofuel blends.

Chemical and Physical Profiling

To evaluate a molecule's viability as a biofuel or fuel additive, its physical properties must be mapped against standard internal combustion parameters. 2,3-Dimethylbutan-1-ol is a primary alcohol with significant branching at the C2 and C3 positions[1]. This branching fundamentally alters its volatility, density, and intermolecular hydrogen bonding compared to its straight-chain isomer, 1-hexanol.

Table 1: Physicochemical Properties of 2,3-Dimethylbutan-1-ol

| Property | Value | Experimental Relevance | Reference |

| IUPAC Name | 2,3-Dimethylbutan-1-ol | Structural identification | [1] |

| CAS Number | 19550-30-2 | Reagent sourcing | [2] |

| Molecular Formula | C6H14O | Stoichiometric combustion modeling | [1] |

| Molecular Weight | 102.17 g/mol | Mass-basis energy density calculations | [1] |

| Density | 0.811 g/cm³ | Fuel injection volume calibration | [2] |

| Boiling Point | 142 °C | Vaporization kinetics in the cylinder | [2] |

| Flash Point | 38.6 °C | Storage and handling safety limits | [2] |

| Vapor Pressure | 2.32 mmHg (at 25°C) | Cavitation risk assessment in fuel pumps | [2] |

The Cetane Number Paradigm in Branched Alcohols

The Cetane Number (CN) is the definitive dimensionless metric for evaluating the ignition delay time of a fuel in a compression-ignition (diesel) engine[3]. A higher CN indicates a shorter ignition delay, leading to smoother combustion and lower emissions.

The Kinetic Bottleneck of Branching

The fundamental rule of hydrocarbon autoignition is that CN increases with chain length and saturation, but decreases sharply with branching and unsaturation[4].

When 2,3-dimethylbutan-1-ol is injected into a heated, pressurized cylinder, it undergoes hydrogen abstraction. Because of the methyl groups at the C2 and C3 positions, the resulting alkyl radicals are secondary or tertiary. Tertiary radicals are highly thermodynamically stable due to hyperconjugation. This stability creates a kinetic bottleneck: the radicals resist the subsequent addition of molecular oxygen (

Consequently, 2,3-dimethylbutan-1-ol exhibits a prolonged ignition delay, resulting in a significantly depressed cetane number (estimated < 15), making it unsuitable as a neat diesel replacement, but highly functional as a targeted additive.

Kinetic bottleneck in autoignition of 2,3-dimethylbutan-1-ol due to radical stability.

Biofuel Potential: The Cold-Flow vs. Ignition Trade-off

While straight-chain Fatty Acid Methyl Esters (FAME) derived from highly saturated feedstocks (like palm or tallow) boast excellent CNs (~60), they suffer from severe cold-weather gelling[5]. The introduction of branched alcohols like 2,3-dimethylbutan-1-ol into biodiesel blends disrupts the orderly packing of lipid molecules. This drastically lowers the Cloud Point (CP) and Pour Point (PP), ensuring fuel fluidity in sub-zero climates[3]. The biofuel potential of 2,3-dimethylbutan-1-ol therefore lies in its use as a co-solvent and cold-flow improver , balanced against high-cetane base fuels to maintain an aggregate blend CN above the ASTM D6751 minimum of 47[6].

Table 2: Comparative Ignition and Functional Characteristics

| Fuel Component | Structure Type | Approx. CN | Primary Biofuel Function |

| n-Hexadecane | Straight-chain Alkane | 100 | Reference Standard[5] |

| FAME (Soybean) | Straight/Unsaturated Ester | 47 - 55 | Primary Biodiesel Base[6] |

| 1-Hexanol | Straight-chain Alcohol | ~30 - 35 | Energy Carrier / Co-solvent |

| 2,3-Dimethylbutan-1-ol | Highly Branched Alcohol | < 15 | Cold-Flow Improver / Octane Booster |

Experimental Protocol: Determination of Derived Cetane Number (DCN)

Traditional cetane engines (ASTM D613) require large sample volumes (up to 1 liter) and are highly mechanically variable[4]. For synthesized, specialized branched alcohols like 2,3-dimethylbutan-1-ol, the Ignition Quality Tester (IQT) via ASTM D6890 is the mandatory standard. The IQT is a constant-volume combustion chamber that measures ignition delay directly, requiring only ~100 mL of sample[3].

Self-Validating IQT Methodology

This protocol is designed with internal validation checkpoints to ensure thermodynamic accuracy.

Step 1: System Calibration & Baseline Validation

-

Action: Calibrate the IQT using primary reference fuels: n-heptane (CN ≈ 56) and methylcyclohexane (CN ≈ 20).

-

Causality: The combustion chamber's pressure and temperature sensors can drift. Calibrating against known kinetic standards ensures the system's thermodynamic response is linear across the expected ignition delay range of the highly branched alcohol.

Step 2: Sample Preparation and Micro-Filtration

-

Action: Pass 100 mL of 2,3-dimethylbutan-1-ol through a 0.5 µm PTFE syringe filter.

-

Causality: Particulate matter acts as artificial nucleation sites for ignition. Unfiltered samples will artificially shorten the ignition delay, skewing the Derived Cetane Number (DCN) upward and invalidating the test.

Step 3: Chamber Pressurization and Thermal Equilibration

-

Action: Purge the chamber with synthetic air (21%

, 79% -

Causality: These specific parameters mimic the Top-Dead-Center (TDC) conditions of a compression-ignition engine, isolating the chemical kinetics from the mechanical variables of a physical piston.

Step 4: High-Pressure Injection

-

Action: Inject the sample using a pneumatically driven pintle nozzle.

-

Causality: High-pressure injection ensures rapid atomization. Because 2,3-dimethylbutan-1-ol has a specific boiling point (142 °C)[2], uniform droplet size dictates the vaporization rate—a critical physical precursor to the gas-phase kinetic reactions.

Step 5: Data Acquisition and DCN Calculation

-

Action: Record the ignition delay (ID) in milliseconds (ms) from the start of injection to the point of pressure recovery (combustion). Calculate DCN using the ASTM D6890 empirical correlation:

.

Step-by-step Ignition Quality Tester (IQT) workflow for determining Derived Cetane Number.

Conclusion

The integration of higher branched alcohols into the biofuel matrix represents a sophisticated approach to fuel engineering. While 2,3-dimethylbutan-1-ol possesses a low cetane number due to the kinetic stability of its tertiary radicals during autoignition, this same structural branching provides immense value in mitigating the cold-flow deficiencies of conventional biodiesel[3][7]. By utilizing rigorous analytical frameworks like the IQT methodology, researchers can precisely titrate 2,3-dimethylbutan-1-ol into FAME blends, achieving an optimal equilibrium between cold-weather operability and combustion efficiency.

References

-

LookChem. "2,3-Dimethylbutan-1-ol - Chemical Property, Technology Process." LookChem Database. Available at:[Link]

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 29656, 2,3-Dimethylbutan-1-ol." PubChem. Available at:[Link]

-

Knothe, G., et al. "Cetane numbers of branched and straight-chain fatty esters determined in an ignition quality tester." ResearchGate. Available at:[Link]

-

Tesfa, B., et al. "Alternative Methods for Biodiesel Cetane Number Valuation: A Technical Note." PMC - National Institutes of Health. Available at:[Link]

-

American Chemical Society (ACS). "Alternative Methods for Biodiesel Cetane Number Valuation: A Technical Note." ACS Omega. Available at:[Link]

-

Giakoumis, E. G., et al. "A Comparative Assessment of Biodiesel Cetane Number Predictive Correlations Based on Fatty Acid Composition." MDPI. Available at:[Link]

-

ICREPQ. "Alcohol-diesel fuel blends and their effect in performance and exhaust emissions." International Conference on Renewable Energies and Power Quality. Available at:[Link]

Sources

- 1. 2,3-Dimethylbutan-1-ol | C6H14O | CID 29656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Alternative Methods for Biodiesel Cetane Number Valuation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. icrepq.com [icrepq.com]

Toxicity and safety data sheet (SDS) for 2,3-Dimethylbutan-1-ol

An In-Depth Technical Guide to the Toxicity and Safety of 2,3-Dimethylbutan-1-ol

Introduction

2,3-Dimethylbutan-1-ol (CAS No: 19550-30-2) is a primary alcohol with a branched aliphatic structure.[1][2][3] As a member of the hexanol isomer family, it finds utility as a specialty solvent and an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Its physical properties, particularly its flammability and irritant nature, necessitate a thorough understanding of its toxicological profile and adherence to rigorous safety protocols. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with 2,3-Dimethylbutan-1-ol, designed for professionals in research and development environments. The causality behind each safety recommendation is explained to foster a culture of intrinsic safety and risk mitigation.

Chemical and Physical Properties

A foundational element of safe chemical handling is understanding its physical characteristics, which dictate its behavior under various laboratory conditions. These properties influence storage requirements, potential for vapor accumulation, and appropriate fire-fighting measures.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | [1] |

| Molecular Weight | 102.17 g/mol | [1] |

| CAS Number | 19550-30-2 | [1] |

| Appearance | Colorless Liquid (presumed) | General chemical knowledge |

| Boiling Point | 142 °C at 760 mmHg | [3] |

| Flash Point | 38.6 °C | [3] |

| Density | 0.811 g/cm³ | [3] |

| Synonyms | 2,3-DIMETHYL-1-BUTANOL, 1-Butanol, 2,3-dimethyl- | [1][3] |

The flash point of 38.6°C is particularly noteworthy. This temperature is close to ambient temperatures in many laboratories, indicating that the liquid can release sufficient vapors to form an ignitable mixture with air without significant heating. This property is the primary driver for the stringent fire prevention measures outlined in subsequent sections.

GHS Hazard Classification and Labeling

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The documented GHS classification for 2,3-Dimethylbutan-1-ol mandates specific handling precautions.[1]

| GHS Classification | Hazard Class and Category | Hazard Statement |

| Flammable Liquid | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor |

| Skin Irritation | Skin Irritation, Category 2 | H315: Causes skin irritation |

| Eye Irritation | Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE, Category 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[1]

These classifications are not arbitrary; they are derived from toxicological data and define the intrinsic hazards of the chemical. The following diagram illustrates the GHS pictograms that must be displayed on the container label for 2,3-Dimethylbutan-1-ol.

Caption: GHS Pictograms for 2,3-Dimethylbutan-1-ol.

Toxicological Profile: A Mechanistic Perspective

-

Flammability (H226): As a Category 3 flammable liquid, its vapors can be ignited by sparks, open flames, or hot surfaces.[1] The risk is not only direct ignition but also flashback, where vapors can travel a considerable distance to an ignition source and the flame can travel back to the source container.[5]

-

Skin Irritation (H315): Like many organic solvents, 2,3-Dimethylbutan-1-ol can cause skin irritation. The mechanism is primarily due to its defatting action. It dissolves the natural lipids in the stratum corneum, disrupting the skin's protective barrier. This leads to increased transepidermal water loss, dryness, and allows deeper penetration of the chemical, causing an inflammatory response (redness, itching, and pain).[6] Prolonged or repeated contact can lead to chronic dermatitis.

-

Serious Eye Irritation (H319): The eyes are particularly vulnerable due to their rich vascularization and sensitive mucous membranes. Direct contact with splashes or concentrated vapor can cause significant irritation, pain, redness, and watering.[1] The mechanism is similar to skin irritation but more severe, potentially causing reversible damage to the cornea if not promptly and thoroughly flushed.

-

Respiratory Tract Irritation (H335): Inhalation of vapors or aerosols can irritate the mucous membranes of the nose, throat, and lungs.[1] This can manifest as coughing, sneezing, and a sore throat. In high concentrations, it may lead to more severe symptoms like headache, dizziness, and nausea, which are common effects of single-exposure specific target organ toxicity for many volatile organic compounds.[6][7]

Exposure Controls and Personal Protection (PPE)